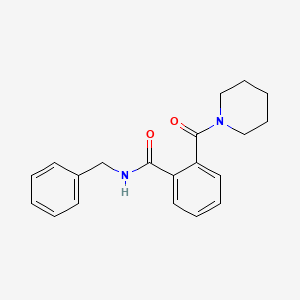

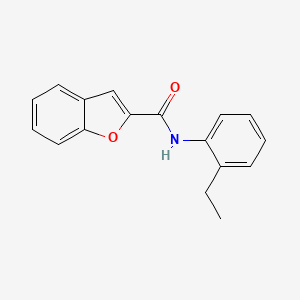

![molecular formula C16H11N5O2S B5566511 3-benzyl-8-nitro[1,2,4]triazolo[3,4-b][1,3,4]benzothiadiazepine](/img/structure/B5566511.png)

3-benzyl-8-nitro[1,2,4]triazolo[3,4-b][1,3,4]benzothiadiazepine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Triazolo[1,3,4]thiadiazepines and related derivatives represent a significant class of heterocyclic compounds, known for their diverse pharmacological activities and potential in medicinal chemistry. Their synthesis and study contribute to the broader understanding of nitrogen- and sulfur-containing heterocycles.

Synthesis Analysis

The synthesis of triazolo[1,3,4]thiadiazepine derivatives typically involves multi-step reactions, starting from readily accessible precursors like 2-mercapto-1-amino triazoles and substituted chalcones. The processes often employ microwave-assisted solid support synthesis for efficiency, reducing reaction times significantly from hours to seconds and improving yields compared to conventional heating methods (Kidwai et al., 2001).

Molecular Structure Analysis

Structural characterization and crystallographic analysis of triazolo[1,3,4]thiadiazepines reveal complex interactions and conformations within these molecules. For example, studies have shown that certain derivatives adopt a boat conformation, with substituents on the triazole rings exhibiting different conformations based on intermolecular interactions influenced by the polarity of para substituents (Thomas et al., 1994).

Chemical Reactions and Properties

These compounds engage in various chemical reactions, including ring-opening reactions and lithiation processes, demonstrating their reactive versatility. For instance, ring-opening in di[1,2,3]triazolo[1,3,6]thiadiazepine with butyllithium occurs through thiophilic addition, showcasing the susceptibility of the C–S bond to nucleophilic attack (Volkova et al., 2002).

Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Activity

The compound 3-benzyl-8-nitro[1,2,4]triazolo[3,4-b][1,3,4]benzothiadiazepine is part of a broader class of synthesized molecules that have been explored for their potential antibacterial and antifungal activities. A study highlighted the synthesis of novel 6-(1H-benz[d]imidazol-2-yl)-8-(5-nitro-2-furyl)-3-(4-pyridyl)-7,8-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepines. These compounds showed notable activities against both Gram-positive and Gram-negative strains of bacteria as well as against fungal organisms, although their efficiency was observed only at higher concentrations (250, 500 μg/ml) (Reddy & Reddy, 2011).

Role in Synthesizing Tricyclic Derivatives

Another aspect of research on similar compounds involves their use as intermediates in the synthesis of tricyclic derivatives. 1,4-Benzodiazepine N-nitrosoamidines, for instance, served as scaffolds for creating various tricyclic derivatives, including triazolo and imidazobenzodiazepines. This method provided an alternative route to well-known compounds such as alprazolam and triazolam, highlighting the versatility of these nitrogen-rich heterocycles in medicinal chemistry (Fustero, González, & del Pozo, 2006).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-benzyl-8-nitro-[1,2,4]triazolo[3,4-b][1,3,4]benzothiadiazepine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N5O2S/c22-21(23)13-6-7-14-12(9-13)10-17-20-15(18-19-16(20)24-14)8-11-4-2-1-3-5-11/h1-7,9-10H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZFKGHPLZFQXDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN=C3N2N=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzyl-8-nitro[1,2,4]triazolo[3,4-b][1,3,4]benzothiadiazepine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-2-naphthamide](/img/structure/B5566436.png)

![N-({(2S,4S)-4-fluoro-1-[(5-methyl-2-thienyl)carbonyl]pyrrolidin-2-yl}methyl)morpholine-4-carboxamide](/img/structure/B5566455.png)

![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5566465.png)

![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide](/img/structure/B5566477.png)

![2-benzyl-8-(morpholin-4-ylsulfonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5566485.png)

![2-methyl-4-phenyl-3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B5566491.png)

![1-(4-methylphenyl)-4-[2-(4-methyl-1H-pyrazol-1-yl)propanoyl]-2-piperazinone](/img/structure/B5566495.png)

![2-bromo-N-[(4-methyl-1-piperazinyl)carbonothioyl]benzamide](/img/structure/B5566533.png)